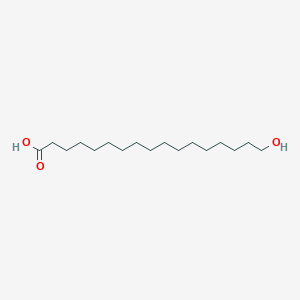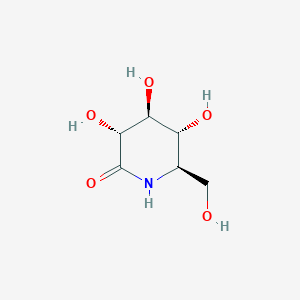
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a cyclic amine that contains a piperidone ring and several hydroxyl groups. This compound has been found to possess various biochemical and physiological effects that make it useful in scientific research.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is not well understood. However, it is believed that 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to inhibit the activity of several enzymes, including tyrosinase, which is involved in the production of melanin.
Efectos Bioquímicos Y Fisiológicos
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several biochemical and physiological effects. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been shown to possess antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several advantages for use in lab experiments. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is readily available and relatively inexpensive, making it accessible to researchers. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is stable under a wide range of conditions, making it easy to handle and store. However, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. One area of research involves the development of new drugs based on 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several promising pharmacological properties, and further research may lead to the development of new drugs for the treatment of various diseases. Additionally, research is needed to better understand the mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone and its interactions with various enzymes and proteins in the body.
Métodos De Síntesis
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone can be synthesized through several methods, including the reaction of 2,3,4,5-tetrahydroxypentanal with ammonia and a reducing agent. This process yields 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone with high purity and yield. Other methods involve the use of different starting materials and reagents, but they all result in the formation of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone.
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is in the synthesis of bioactive compounds. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone serves as a key intermediate in the synthesis of several natural products, including alkaloids, amino acids, and nucleosides. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
14904-83-7 |
|---|---|
Nombre del producto |
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone |
Fórmula molecular |
C6H11NO5 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5-/m1/s1 |
Clave InChI |
AJJXPYDGVXIEHE-SQOUGZDYSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)N1)O)O)O)O |
SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Sinónimos |
3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidone 5-amino-5-deoxy-D-gluconic acid delta-lactam 5-amino-5-deoxygluconic acid delta-lactam glucono-delta-lactam idonic acid stereoisomer of 5-amino-5-deoxygluconic acid delta-lactam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



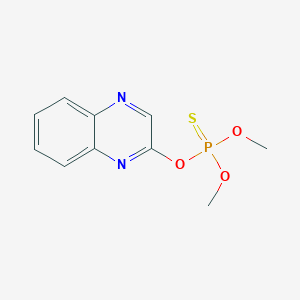
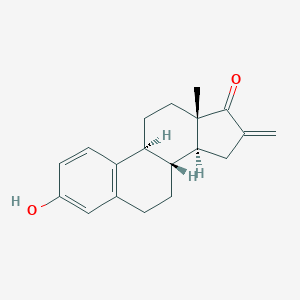
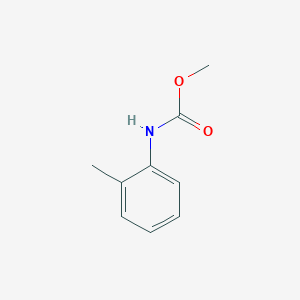

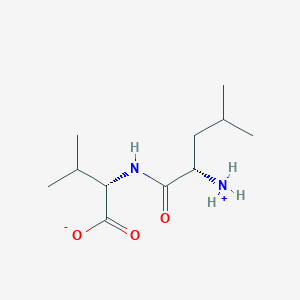
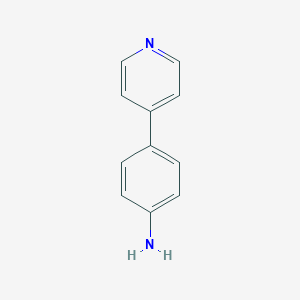
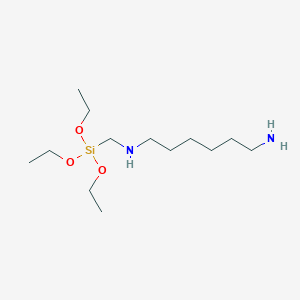
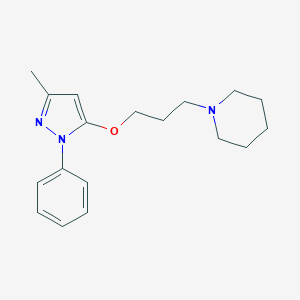
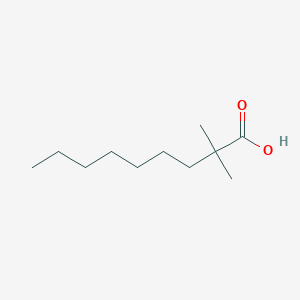

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
